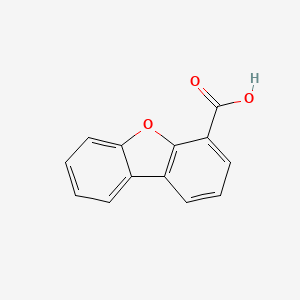

4-Dibenzofurancarboxylic acid

Description

The exact mass of the compound Dibenzofuran-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Dibenzofurancarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Dibenzofurancarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dibenzofuran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMAWCXKHJSJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307275 | |

| Record name | Dibenzofuran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-05-2 | |

| Record name | 4-Dibenzofurancarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzofuran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Dibenzofurancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Dibenzofurancarboxylic acid. The information is presented to support research, drug development, and scientific applications involving this compound. All quantitative data are summarized for clarity, and detailed experimental protocols are provided for key physical property measurements.

Physical and Chemical Properties

4-Dibenzofurancarboxylic acid is a heterocyclic aromatic compound with the molecular formula C₁₃H₈O₃. It is a solid, appearing as a white to light yellow powder.

Quantitative Physical Properties

The key physical properties of 4-Dibenzofurancarboxylic acid are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 212.20 g/mol |

| Melting Point | 211-215 °C |

| Boiling Point | 425.7 °C at 760 mmHg |

| Density | 1.387 g/cm³ (Predicted) |

| pKa | 3.24 (Predicted) |

| Flash Point | 211.2 °C |

| Solubility | Dimethylformamide (DMF): 30 mg/mLDimethyl sulfoxide (B87167) (DMSO): 30 mg/mLEthanol: 1 mg/mL |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of 4-Dibenzofurancarboxylic acid are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

Objective: To determine the temperature range over which 4-Dibenzofurancarboxylic acid transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 4-Dibenzofurancarboxylic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rate of 10-15 °C per minute to quickly approach the expected melting point.

-

Once the temperature is within 20 °C of the expected melting point, the heating rate is reduced to 1-2 °C per minute to ensure accuracy.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

-

Data Analysis: The melting point is reported as a range from the initial to the final temperature. For a pure compound, this range is typically narrow.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid 4-Dibenzofurancarboxylic acid equals the external pressure.

Methodology:

-

Sample Preparation: A small amount of the compound is placed in a micro test tube.

-

Apparatus: A Thiele tube or a similar heating bath apparatus is used, along with a thermometer and a sealed-end capillary tube.

-

Procedure:

-

The micro test tube containing the sample is attached to a thermometer.

-

A capillary tube, sealed at one end, is placed open-end-down into the sample.

-

The assembly is heated in the Thiele tube.

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

The heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

-

Data Analysis: The recorded temperature is the boiling point at the measured atmospheric pressure.

Solubility Determination

Objective: To qualitatively and quantitatively determine the solubility of 4-Dibenzofurancarboxylic acid in various solvents.

Methodology:

-

Sample Preparation: A pre-weighed amount of 4-Dibenzofurancarboxylic acid is used.

-

Apparatus: Vials or test tubes, a vortex mixer, and an analytical balance.

-

Procedure:

-

A known mass of the compound (e.g., 1 mg) is placed into a vial.

-

A small, measured volume of the solvent (e.g., 100 µL of DMF, DMSO, or ethanol) is added.

-

The mixture is vortexed for a set period to ensure thorough mixing.

-

If the solid dissolves completely, more solute is added in known increments until saturation is reached.

-

If the solid does not dissolve, the mixture is observed for any signs of partial solubility.

-

-

Data Analysis: Solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of 4-Dibenzofurancarboxylic acid.

Methodology:

-

Sample Preparation: A solution of 4-Dibenzofurancarboxylic acid of known concentration is prepared in a suitable solvent mixture (e.g., water/methanol).

-

Apparatus: A calibrated pH meter with a combination electrode and a burette.

-

Procedure:

-

The solution of the acid is placed in a beaker with a magnetic stirrer.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.

-

After each addition, the solution is stirred, and the pH is recorded once it stabilizes.

-

The titration is continued past the equivalence point.

-

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Logical Relationship Diagram

The following diagram illustrates the classification and key attributes of 4-Dibenzofurancarboxylic acid, providing a logical framework for understanding its chemical nature and applications.

Caption: Logical classification of 4-Dibenzofurancarboxylic acid.

In-Depth Technical Guide: Dibenzo[b,d]furan-4-carboxylic Acid (CAS 2786-05-2)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Characteristics

Dibenzo[b,d]furan-4-carboxylic acid, identified by the CAS number 2786-05-2, is a heterocyclic compound featuring a dibenzofuran (B1670420) core with a carboxylic acid substituent. This molecule is of significant interest in medicinal chemistry and materials science. It serves as a key building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and is a known precursor for inhibitors of Schistosoma mansoni histone deacetylase 8 (smHDAC8), a promising target for anti-parasitic drugs.[1] Furthermore, dibenzofuran derivatives have demonstrated potential antiviral and antibacterial activities.

Physicochemical Properties

A summary of the key physicochemical properties of Dibenzo[b,d]furan-4-carboxylic acid is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈O₃ | [1] |

| Molecular Weight | 212.20 g/mol | [1] |

| Melting Point | 211-215 °C | [2] |

| Boiling Point (Predicted) | 425.7 ± 18.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.387 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.24 ± 0.30 | [3] |

| Appearance | White to light yellow solid | [3] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 1 mg/mL | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of Dibenzo[b,d]furan-4-carboxylic acid.

-

Infrared (IR) Spectroscopy: The FTIR spectrum of Dibenzo[b,d]furan-4-carboxylic acid is available through public databases and serves as a fingerprint for its identification.[4][5] Key characteristic peaks would include a broad O-H stretch from the carboxylic acid, a C=O stretch, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum of the parent compound, dibenzofuran, is available in the NIST WebBook, providing insight into the fragmentation pattern of the core structure.[9] For Dibenzo[b,d]furan-4-carboxylic acid, the molecular ion peak would be expected at m/z 212.20, with fragmentation patterns corresponding to the loss of the carboxyl group and other characteristic fragments of the dibenzofuran ring system.

Experimental Protocols

Synthesis of Dibenzo[b,d]furan-4-carboxylic Acid

A specific, detailed experimental protocol for the synthesis of Dibenzo[b,d]furan-4-carboxylic acid is not widely published in readily accessible literature. However, a general and practical method for the synthesis of substituted dibenzofurans has been developed via a palladium-catalyzed phenol-directed C-H activation/C-O cyclization, using air as the oxidant.[10] This methodology can be adapted for the synthesis of the target molecule.

Conceptual Experimental Workflow:

Caption: Conceptual workflow for the synthesis of dibenzofuran derivatives.

General Procedure Outline (Adapted from Xiao et al., 2010): [10]

-

Reactant Preparation: A suitable substituted phenol and an aryl coupling partner are dissolved in an appropriate solvent (e.g., toluene, DMF) in a reaction vessel.

-

Catalyst Addition: A palladium catalyst, such as Pd(OAc)₂, and any necessary ligands are added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) under an air atmosphere.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure dibenzofuran derivative.

For the specific synthesis of Dibenzo[b,d]furan-4-carboxylic acid, a starting material such as a suitably substituted biphenol with a precursor to the carboxylic acid group would be required.

Biological Activity and Signaling Pathways

Dibenzo[b,d]furan-4-carboxylic acid and its derivatives are of particular interest due to their inhibitory activity against Schistosoma mansoni histone deacetylase 8 (smHDAC8).[11][12][13] SmHDAC8 is a crucial enzyme for the survival and development of the schistosome parasite, making it a prime target for novel anti-schistosomal therapies.[11][13][14]

Mechanism of Action: Inhibition of smHDAC8

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a key role in the epigenetic regulation of gene expression and other cellular processes.[15] Inhibition of smHDAC8 disrupts these processes in the parasite, leading to impaired survival, apoptosis, and death.[11][16]

Signaling Pathway Involvement

Recent studies have elucidated a signaling pathway involving smHDAC8 in S. mansoni. SmHDAC8 has been shown to interact with SmRho1, a GTPase that is an orthologue of human RhoA.[16] This interaction is crucial for the regulation of the parasite's cytoskeleton.

Experimental Workflow for Investigating Protein-Protein Interactions:

Caption: Workflow for identifying and validating the SmHDAC8-SmRho1 interaction.

The interaction between SmHDAC8 and SmRho1 suggests that smHDAC8 plays a role in modulating the organization of the schistosome cytoskeleton.[16] Inhibition of smHDAC8 by compounds such as derivatives of Dibenzo[b,d]furan-4-carboxylic acid can disrupt this interaction and the downstream signaling, leading to cytoskeletal disorganization and ultimately, parasite death.

Simplified Signaling Pathway of SmHDAC8 in S. mansoni:

Caption: Simplified pathway of SmHDAC8 interaction with SmRho1, regulating the cytoskeleton.

Conclusion

Dibenzo[b,d]furan-4-carboxylic acid (CAS 2786-05-2) is a molecule with significant potential, particularly as a scaffold for the development of novel therapeutics targeting schistosomiasis through the inhibition of smHDAC8. Its chemical characteristics are well-defined, although more detailed public data on its synthesis and spectroscopic properties would be beneficial for the research community. The elucidation of its role in the SmHDAC8-SmRho1 signaling pathway provides a clear mechanism of action and a strong rationale for its further investigation and derivatization in drug discovery programs. This technical guide provides a comprehensive overview of the current knowledge on Dibenzo[b,d]furan-4-carboxylic acid, serving as a valuable resource for researchers in the field.

References

- 1. DIBENZOFURAN-4-CARBOXYLIC ACID | 2786-05-2 [chemicalbook.com]

- 2. Dibenzo[b,d]furan-4-carboxylic acid | CAS#:2786-05-2 | Chemsrc [chemsrc.com]

- 3. DIBENZOFURAN-4-CARBOXYLIC ACID CAS#: 2786-05-2 [m.chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dibenzofuran [webbook.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structural basis for the inhibition of histone deacetylase 8 (HDAC8), a key epigenetic player in the blood fluke Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 13. Structural Basis for the Inhibition of Histone Deacetylase 8 (HDAC8), a Key Epigenetic Player in the Blood Fluke Schistosoma mansoni | PLOS Pathogens [journals.plos.org]

- 14. Histone deacetylase 8 interacts with the GTPase SmRho1 in Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]

- 15. Histone Deacetylase (HDAC) Inhibitors for the Treatment of Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histone deacetylase 8 interacts with the GTPase SmRho1 in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Dibenzofurancarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dibenzofurancarboxylic acid is a heterocyclic aromatic compound with a rigid dibenzofuran (B1670420) core and a carboxylic acid functional group. As a key structural motif and intermediate in medicinal chemistry and materials science, a thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing formulations. This technical guide provides a comprehensive overview of the known solubility of 4-dibenzofurancarboxylic acid, its physicochemical properties, and detailed experimental protocols for its quantitative determination. While extensive quantitative solubility data in a wide array of organic solvents is not widely published, this document equips researchers with the foundational knowledge and practical methodologies to determine this critical parameter.

Physicochemical Properties

A compound's solubility is intrinsically linked to its physical and chemical characteristics. The structure of 4-dibenzofurancarboxylic acid, featuring a large, nonpolar aromatic system and a polar, acidic carboxylic group, suggests a nuanced solubility profile.

| Property | Value | Reference |

| CAS Number | 2786-05-2 | [1][2][3][4][5] |

| Molecular Formula | C13H8O3 | [1][2][4][5] |

| Molecular Weight | 212.20 g/mol | [1][2][4][5] |

| Melting Point | 211-215 °C | [1][2][3][4] |

| Boiling Point (Predicted) | 425.7 ± 18.0 °C at 760 mmHg | [1][2] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 3.24 ± 0.30 | [2][4] |

| LogP (Predicted) | 3.80 | [1] |

The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted LogP indicates a preference for lipophilic environments, while the pKa suggests it is a weak acid.

Quantitative Solubility Data

The available quantitative solubility data for 4-dibenzofurancarboxylic acid is limited. The following table summarizes the known solubility in three common polar aprotic and protic solvents.

| Solvent | Solubility (mg/mL) | Temperature |

| Dimethylformamide (DMF) | 30 | Not specified |

| Dimethyl Sulfoxide (DMSO) | 30 | Not specified |

| Ethanol (B145695) | 1 | Not specified |

Data sourced from ChemicalBook.[2][4]

The higher solubility in the polar aprotic solvents DMF and DMSO compared to the polar protic solvent ethanol is noteworthy. This suggests that the large, polarizable dibenzofuran ring system contributes significantly to the solute-solvent interactions, which are strong in DMF and DMSO.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of solubility in various solvent classes can be made:

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Given the good solubility in DMF and DMSO, moderate to good solubility is expected in other polar aprotic solvents.

-

Polar Protic Solvents (e.g., Methanol, Isopropanol): The carboxylic acid group can form hydrogen bonds with protic solvents. However, the large, nonpolar dibenzofuran backbone may limit high solubility, as suggested by the low solubility in ethanol.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large hydrophobic surface of the dibenzofuran core suggests some solubility in nonpolar aromatic solvents like toluene, where π-π stacking interactions can occur. Solubility in nonpolar aliphatic solvents like hexane (B92381) is expected to be low.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions, suggesting they may be able to dissolve 4-dibenzofurancarboxylic acid to some extent.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of 4-dibenzofurancarboxylic acid solubility using the shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

4-Dibenzofurancarboxylic acid (solid)

-

A range of organic solvents (analytical grade or higher)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-dibenzofurancarboxylic acid to a series of vials. A visual excess of undissolved solid should be present at the end of the experiment.

-

Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Allow the samples to shake for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 4-dibenzofurancarboxylic acid.

-

A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of 4-dibenzofurancarboxylic acid in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Mandatory Visualizations

References

Spectroscopic Analysis of 4-Dibenzofurancarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 4-dibenzofurancarboxylic acid, a molecule of interest in medicinal chemistry and materials science. While a complete, publicly available experimental dataset for this specific compound is limited, this document compiles reference data from the parent molecule, dibenzofuran (B1670420), and characteristic spectral features of aromatic carboxylic acids to provide a comprehensive analytical profile.

Spectral Data Summary

The following tables summarize the expected and reference spectral data for 4-dibenzofurancarboxylic acid.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show complex signals in the aromatic region, characteristic of the dibenzofuran core, along with a distinct downfield signal for the carboxylic acid proton.

| Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons | 7.3 - 8.5 | Multiple signals (doublets, triplets, multiplets) due to coupling between adjacent protons on the dibenzofuran rings. The specific shifts and coupling constants are sensitive to the substitution pattern. |

| Carboxylic Acid Proton (-COOH) | 10.0 - 13.0 | Typically a broad singlet, its chemical shift can be concentration-dependent. This signal will disappear upon D₂O exchange. |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the twelve carbons of the dibenzofuran skeleton and the carbonyl carbon of the carboxylic acid.

| Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic Carbons | 110 - 160 | Twelve distinct signals are expected for the carbons of the dibenzofuran core. The chemical shifts are influenced by the position relative to the oxygen atom and the carboxylic acid group. |

| Carboxylic Acid Carbon (-COOH) | 165 - 185 | The carbonyl carbon of the carboxylic acid typically appears in this downfield region. |

Note: The exact chemical shifts for 4-dibenzofurancarboxylic acid require experimental determination. The values presented are based on typical ranges for similar aromatic carboxylic acids.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum is a valuable tool for identifying the key functional groups in 4-dibenzofurancarboxylic acid.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity/Description |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, sharp |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong, multiple bands |

| C-O Stretch (Dibenzofuran Ether) | 1230 - 1270 | Strong |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

| O-H Bend (Carboxylic Acid) | 920 - 950 | Medium, broad |

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Ion | Expected m/z | Notes |

| [M]⁺ | 212.05 | Molecular ion peak. The exact mass is C₁₃H₈O₃. |

| [M-OH]⁺ | 195.04 | Loss of the hydroxyl radical from the carboxylic acid group. |

| [M-COOH]⁺ | 167.05 | Loss of the carboxyl group. |

| Dibenzofuran Fragment | 168.06 | A significant fragment corresponding to the parent dibenzofuran structure may be observed. |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-dibenzofurancarboxylic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as the carboxylic acid proton is exchangeable. DMSO-d₆ is often preferred for observing the acidic proton.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record the spectrum and perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a common method for carboxylic acids. Electron ionization (EI) can also be used, which may lead to more extensive fragmentation.

-

Instrument Parameters (ESI):

-

Ionization Mode: Negative ion mode is often preferred for carboxylic acids to observe the [M-H]⁻ ion. Positive ion mode can also be used.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

-

Drying Gas Temperature: 200-350 °C.

-

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to determine the exact mass and elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-dibenzofurancarboxylic acid.

Caption: Workflow for the spectroscopic characterization of 4-dibenzofurancarboxylic acid.

An In-depth Technical Guide on the Toxicology and Safety of 4-Dibenzofurancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicology and safety of 4-Dibenzofurancarboxylic acid. A comprehensive toxicological assessment of this compound has not been identified in the public literature. The information provided herein is based on limited data from Safety Data Sheets (SDS) and should be interpreted with caution. Independent, compound-specific toxicological studies are essential for a thorough risk assessment.

Executive Summary

4-Dibenzofurancarboxylic acid is a synthetic precursor utilized in the synthesis of various chemical compounds, including light-emitting polycyclic aromatic hydrocarbons and inhibitors of Schistosoma mansoni histone deacetylase 8 (HDAC8).[1][2] Despite its applications in research and development, a significant gap exists in the publicly available toxicological data for this compound. Safety Data Sheets from various suppliers consistently indicate a lack of quantitative data for critical endpoints such as acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. The available information primarily consists of qualitative hazard statements, precautionary measures, and first-aid recommendations. This guide aims to consolidate the existing safety information and highlight the areas where further toxicological investigation is imperative.

Hazard Identification and Classification

Based on available Safety Data Sheets, 4-Dibenzofurancarboxylic acid is classified as a hazardous substance with the following potential effects:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

GHS Hazard Pictograms:

-

GHS07: Exclamation Mark

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

A consistent set of precautionary statements is provided across various supplier safety data sheets, emphasizing the need for careful handling and the use of personal protective equipment.[3][4] Key recommendations include:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[3]

-

Response: Specific first-aid measures are recommended for different routes of exposure (see Section 4).[3][5]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[3][4]

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[3]

Toxicological Data Summary

A thorough search of publicly available literature and databases did not yield any quantitative toxicological data for 4-Dibenzofurancarboxylic acid. The following table summarizes the status of key toxicological endpoints based on a review of available Safety Data Sheets.

| Toxicological Endpoint | Data Availability |

| Acute Toxicity | |

| Oral LD50 | No data available[5] |

| Dermal LD50 | No data available[5] |

| Inhalation LC50 | No data available[5] |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye irritation |

| Respiratory or Skin Sensitization | No data available[5] |

| Germ Cell Mutagenicity | No data available[5] |

| Carcinogenicity | No data available[5] |

| Reproductive Toxicity | No data available[5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Experimental Protocols

No specific experimental protocols for the toxicological assessment of 4-Dibenzofurancarboxylic acid were found in the reviewed literature. For researchers planning to conduct such studies, standardized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) for the Testing of Chemicals should be followed.

The following diagram illustrates a general workflow for conducting a preliminary toxicological assessment of a chemical compound like 4-Dibenzofurancarboxylic acid, for which limited data is available.

Caption: A generalized, phased workflow for the toxicological evaluation of a data-poor chemical.

First-Aid Measures

In the event of exposure to 4-Dibenzofurancarboxylic acid, the following first-aid measures are recommended[5]:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.

-

Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure risk.

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[5]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Store apart from foodstuff containers or incompatible materials.[5]

Signaling Pathways and Mechanistic Data

There is no information available in the public domain regarding the signaling pathways modulated by 4-Dibenzofurancarboxylic acid or its mechanism of toxicity. Mechanistic studies, including investigations into its interaction with cellular targets and pathways, are required to understand its toxicological profile.

The following diagram illustrates a hypothetical logical relationship for investigating the mechanism of an irritant compound.

References

The Synthetic Chemist's Guide to Dibenzofuran Carboxylic Acids: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Dibenzofuran (B1670420) carboxylic acids represent a critical structural motif in a myriad of biologically active compounds, demonstrating applications ranging from anticancer to antibacterial agents. Their rigid, planar structure and the electronic properties conferred by the carboxylic acid group make them attractive scaffolds in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive literature review of the core synthetic strategies for accessing these valuable compounds, with a focus on providing actionable experimental details and comparative data for researchers in the field.

Core Synthetic Strategies: An Overview

The synthesis of dibenzofuran carboxylic acids can be broadly categorized into two main approaches:

-

Construction of the Dibenzofuran Core with a Pre-installed or Masked Carboxylic Acid Functionality: This strategy involves the formation of the tricyclic dibenzofuran ring system from precursors that already contain a carboxylic acid group or a precursor that can be readily converted to a carboxylic acid.

-

Functionalization of a Pre-formed Dibenzofuran Core: This approach starts with the dibenzofuran scaffold, which is then functionalized to introduce a carboxylic acid group at a specific position.

This review will delve into the key reactions that exemplify these strategies, including intramolecular cyclization of diaryl ethers (Ullmann and palladium-catalyzed variants), palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura coupling), and innovative one-pot methodologies.

Intramolecular Cyclization of Diaryl Ethers: A Classic and Modern Approach

The formation of the central furan (B31954) ring through the cyclization of a diaryl ether is a foundational strategy for dibenzofuran synthesis. This can be achieved through classical copper-catalyzed Ullmann-type reactions or more modern palladium-catalyzed C-H activation and C-O bond formation.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-O bonds.[1] In the context of dibenzofuran synthesis, an intramolecular Ullmann-type reaction of a 2-halodiaryl ether can be employed to construct the central furan ring. While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to milder and more efficient protocols.[2]

Palladium-Catalyzed Intramolecular C-O Bond Formation

Palladium catalysis offers a powerful alternative to the classical Ullmann reaction, often proceeding under milder conditions with greater functional group tolerance.[3] This approach typically involves the intramolecular coupling of a phenol (B47542) with an aryl halide or triflate. A notable advancement is the phenol-directed C-H activation/C-O cyclization, which allows for the synthesis of substituted dibenzofurans using air as the oxidant.[4]

Logical Relationship of Intramolecular Cyclization Strategies

Caption: Intramolecular cyclization strategies for dibenzofuran synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds.[5] In the synthesis of dibenzofuran carboxylic acids, this reaction can be employed to couple a suitably functionalized dibenzofuran (e.g., a halodibenzofuran) with a boronic acid derivative containing a carboxylic acid or ester group. Alternatively, a dibenzofuran boronic acid can be coupled with a halo-substituted benzoic acid or ester. This method offers excellent functional group tolerance and generally proceeds under mild reaction conditions.[6]

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

One-Pot Synthesis from 6-Diazo-2-cyclohexenones

An innovative and efficient one-pot protocol for the rapid construction of the dibenzofuran scaffold has been developed, involving a palladium-catalyzed cross-coupling/aromatization followed by a copper-catalyzed Ullmann coupling.[7][8] This method utilizes readily available 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes, offering operational simplicity and high selectivity.[9] While this method directly produces the dibenzofuran core, subsequent functionalization would be necessary to introduce a carboxylic acid group.

Signaling Pathway for One-Pot Dibenzofuran Synthesis

Caption: A one-pot synthesis of dibenzofurans.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for selected synthetic methods to provide a basis for comparison.

Table 1: Synthesis of Benzofuran-2-Carboxylic Acid via Microwave-Assisted Perkin Rearrangement [10]

| Starting Material (3-Bromocoumarin) | Power (W) | Time (min) | Temperature (°C) | Yield (%) |

| 3-Bromo-4-methyl-6,7-dimethoxycoumarin (B3039307) | 300 | 5 | 79 | 99 |

| 3,6-Dibromo-4-methylcoumarin | 300 | 5 | 79 | 98 |

| 3-Bromo-6-chloro-4-methylcoumarin | 300 | 5 | 79 | 99 |

| 3-Bromo-4,6-dimethylcoumarin | 300 | 5 | 79 | 97 |

Table 2: One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [9]

| 6-Diazo-2-cyclohexenone | ortho-Haloiodobenzene | Yield (%) |

| 4-Methyl-6-diazo-2-cyclohexenone | 1-Iodo-2-bromobenzene | 85 |

| 4-tert-Butyl-6-diazo-2-cyclohexenone | 1-Iodo-2-bromobenzene | 82 |

| 2,4-Dimethyl-6-diazo-2-cyclohexenone | 1-Iodo-2-bromobenzene | 75 |

| 4-Phenyl-6-diazo-2-cyclohexenone | 1-Iodo-2-bromobenzene | 78 |

Experimental Protocols

Synthesis of 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid via Microwave-Assisted Perkin Rearrangement[10]

Materials:

-

3-Bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol)

-

Ethanol (B145695) (5 mL)

-

Sodium hydroxide (B78521) (0.0201 g, 0.503 mmol)

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol), ethanol (5 mL), and sodium hydroxide (0.0201 g, 0.503 mmol).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture for 5 minutes at 300 W, maintaining a temperature of 79 °C with stirring.

-

Monitor the reaction by thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).

-

Upon completion, concentrate the reaction mixture on a rotary evaporator.

-

Dissolve the crude product in a minimum volume of water.

-

Acidify the solution to pH 1 with concentrated hydrochloric acid, resulting in the precipitation of an off-white solid.

-

Collect the solid by vacuum filtration and dry in an oven at 80 °C to yield 3-methyl-5,6-dimethoxybenzofuran-2-carboxylic acid (0.039 g, 99%).

General Procedure for the One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones[9]

Materials:

-

6-Diazo-2-cyclohexenone (0.2 mmol)

-

ortho-Haloiodobenzene (0.3 mmol)

-

Pd(PPh₃)₄ (0.01 mmol, 5 mol%)

-

Cu₂O (0.02 mmol, 10 mol%)

-

K₂CO₃ (0.4 mmol)

-

Toluene (B28343) (2 mL)

Procedure:

-

To a sealed tube, add the 6-diazo-2-cyclohexenone (0.2 mmol), ortho-haloiodobenzene (0.3 mmol), Pd(PPh₃)₄ (0.01 mmol), Cu₂O (0.02 mmol), and K₂CO₃ (0.4 mmol).

-

Add toluene (2 mL) to the tube.

-

Heat the reaction mixture at 120 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired dibenzofuran product.

General Procedure for Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Arylbenzo[b]furan Derivatives[11]

Materials:

-

2-(4-Bromophenyl)benzofuran (B12281498) (0.05 mmol)

-

Arylboronic acid (0.08 mmol)

-

Palladium(II) catalyst (e.g., Pd(OAc)₂, 3 mol%)

-

K₂CO₃ (0.1 mmol)

-

Ethanol/Water (1:1, 6 mL)

-

Brine

Procedure:

-

In a reaction vessel, dissolve 2-(4-bromophenyl)benzofuran (0.05 mmol), the desired arylboronic acid (0.08 mmol), the palladium(II) catalyst (0.0015 mmol), and K₂CO₃ (0.1 mmol) in a 1:1 mixture of ethanol and water (6 mL).

-

Stir the resulting suspension at 80 °C for 4 hours.

-

After cooling to room temperature, add brine (10 mL) to the mixture.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by thin-layer chromatography to obtain the 2-arylbenzo[b]furan derivative.

Conclusion

The synthesis of dibenzofuran carboxylic acids is a rich and evolving field, driven by the continued importance of these scaffolds in drug discovery and materials science. This guide has highlighted several key synthetic strategies, from classical Ullmann condensations to modern palladium-catalyzed cross-couplings and efficient one-pot procedures. The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and the required scale of the synthesis. The provided data and experimental protocols offer a valuable starting point for researchers aiming to synthesize these important molecules. Future research will likely focus on the development of even more efficient, sustainable, and versatile methods for the construction and functionalization of the dibenzofuran carboxylic acid core.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]

- 10. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Key Synthetic Precursor: A Historical and Technical Guide to 4-Dibenzofurancarboxylic Acid

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, historical background, and key experimental protocols related to 4-Dibenzofurancarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document details the seminal work in its synthesis and presents its physicochemical properties in a structured format.

Historical Context and Discovery

The discovery of 4-Dibenzofurancarboxylic acid is rooted in the extensive early 20th-century exploration of the chemistry of dibenzofuran (B1670420). The pioneering work in this area was conducted by Professor Henry Gilman and his research group at Iowa State College. While investigating the reactivity of dibenzofuran, Gilman and Richard V. Young developed a method for the direct metalation of the dibenzofuran ring system. This breakthrough allowed for the introduction of functional groups at specific positions, leading to the synthesis of a variety of novel derivatives.

The first documented synthesis of 4-Dibenzofurancarboxylic acid was reported by Gilman and Young in their 1934 publication in the Journal of the American Chemical Society. Their method involved the reaction of dibenzofuran with an organometallic reagent, followed by carbonation. This foundational work not only introduced 4-Dibenzofurancarboxylic acid to the scientific community but also established a versatile methodology for the functionalization of dibenzofuran.

Subsequent research by Gilman and his collaborators further explored the chemistry of dibenzofuran derivatives. A 1939 publication by Gilman, Jacoby, and Swislowsky described the use of 4-aminodibenzofuran, which was prepared from 4-Dibenzofurancarboxylic acid, highlighting the compound's emerging role as a key synthetic intermediate.

Physicochemical and Spectral Data

The following table summarizes the key quantitative data for 4-Dibenzofurancarboxylic acid, compiled from both historical and contemporary sources.

| Property | Value |

| Molecular Formula | C₁₃H₈O₃ |

| Molecular Weight | 212.20 g/mol |

| CAS Number | 2786-05-2 |

| Melting Point | 211-215 °C |

| Boiling Point (Predicted) | 425.7 ± 18.0 °C |

| Density (Predicted) | 1.387 ± 0.06 g/cm³ |

| pKa (Predicted) | 3.24 ± 0.30 |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol (B145695): 1 mg/mL |

| Appearance | White to light yellow solid |

Experimental Protocols

Historical Synthesis of 4-Dibenzofurancarboxylic Acid (Gilman and Young, 1934)

This protocol is based on the original method described by Henry Gilman and Richard V. Young.

Materials:

-

Dibenzofuran

-

n-Butyllithium in a suitable solvent (e.g., diethyl ether)

-

Dry ice (solid carbon dioxide)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (dilute)

Procedure:

-

A solution of dibenzofuran in anhydrous diethyl ether is prepared in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere (e.g., nitrogen).

-

The solution is cooled, and a solution of n-butyllithium is added dropwise with constant stirring. The reaction mixture is stirred for a specified period to ensure the completion of the metalation at the 4-position.

-

The resulting solution of 4-dibenzofuryllithium is then poured over an excess of crushed dry ice with vigorous stirring.

-

After the complete evaporation of the excess carbon dioxide, the reaction mixture is treated with dilute hydrochloric acid to neutralize the lithium salt and precipitate the carboxylic acid.

-

The crude 4-Dibenzofurancarboxylic acid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Logical Workflow of Historical Synthesis

The following diagram illustrates the key steps in the original synthesis of 4-Dibenzofurancarboxylic acid as developed by Gilman and Young.

Caption: Historical synthesis of 4-Dibenzofurancarboxylic acid.

thermodynamic properties and stability of 4-Dibenzofurancarboxylic acid

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 4-Dibenzofurancarboxylic Acid

Introduction

4-Dibenzofurancarboxylic acid is a derivative of dibenzofuran (B1670420), a heterocyclic aromatic compound. It serves as a key synthetic precursor in the development of advanced materials and pharmaceuticals.[1][2] Notably, it is utilized in the synthesis of polycyclic aromatic hydrocarbons (PAHs) for organic light-emitting devices (OLEDs) and as a building block for inhibitors of Schistosoma mansoni histone deacetylase 8 (smHDAC8), highlighting its importance in materials science and medicinal chemistry.[1][2] An understanding of the thermodynamic properties and stability of this compound is critical for its synthesis, storage, and application, ensuring process safety, reaction optimization, and the stability of end products.

This technical guide provides a summary of the known physical and chemical properties of 4-Dibenzofurancarboxylic acid. Due to the limited availability of direct experimental thermodynamic data for this specific derivative, this paper also discusses the well-characterized thermodynamic properties of the parent compound, dibenzofuran, as a foundational reference. Furthermore, it outlines the standard experimental protocols used to determine such properties and discusses the compound's stability.

Physicochemical Properties

The fundamental physical and chemical properties of 4-Dibenzofurancarboxylic acid have been characterized, with some values being predicted through computational models. These properties are essential for handling, formulation, and synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈O₃ | [2] |

| Molecular Weight | 212.2 g/mol | [1][2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 211-215 °C (lit.) | [1][3] |

| Boiling Point | 425.7 ± 18.0 °C (Predicted) | [1] |

| Density | 1.387 ± 0.06 g/cm³ (Predicted) | [1] |

| Vapor Pressure | 5.26 x 10⁻⁸ mmHg at 25°C | [3] |

| pKa | 3.24 ± 0.30 (Predicted) | [1] |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 1 mg/ml | [1][2] |

Thermodynamic Properties

The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable states under standard conditions (1 bar and 298.15 K).[7][8][9] For organic compounds, it is often determined indirectly from the enthalpy of combustion.

For the parent compound, dibenzofuran (C₁₂H₈O) , ideal-gas thermodynamic properties have been derived from experimental methods including combustion calorimetry, adiabatic heat-capacity calorimetry, and vapor pressure measurements.[6] These studies provide a consistent database for the thermodynamic properties of dibenzofuran and its derivatives.[4][5] Computational methods, such as Density Functional Theory (DFT), have also been employed to calculate thermodynamic parameters and explore molecular stability, indicating that dibenzofuran is a hard molecule with a high HOMO-LUMO energy gap, suggesting significant stability.[10]

Stability and Decomposition

The stability of 4-Dibenzofurancarboxylic acid is a key consideration for its handling and storage.

Handling and Storage: According to its Safety Data Sheet (SDS), 4-Dibenzofurancarboxylic acid should be handled in a well-ventilated area, avoiding dust formation and contact with skin and eyes.[3] For storage, the container should be tightly closed and kept in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[3] The parent compound, dibenzofuran, is noted to be sensitive to prolonged exposure to light.[11]

Thermal Stability: Specific thermal decomposition data for 4-Dibenzofurancarboxylic acid is not available. However, the decomposition of aromatic carboxylic acids typically involves decarboxylation at elevated temperatures. Mechanistic studies on similar compounds, such as perfluoroalkyl carboxylic acids, show that thermal decomposition can proceed via C-C bond scission and recombination of radicals.[12] For 4-Dibenzofurancarboxylic acid, a likely primary decomposition pathway would involve the loss of carbon dioxide to form dibenzofuran.

Disposal methods include controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant, indicating that the compound can be safely decomposed at high temperatures.[3]

Experimental Protocols

The determination of thermodynamic properties relies on precise calorimetric methods. The standard enthalpy of formation is typically calculated from the experimentally determined enthalpy of combustion using a bomb calorimeter.

Protocol: Determination of Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is a technique used to measure the heat of combustion of a substance at a constant volume.[13] The heat released by the combustion of a known mass of the sample is absorbed by the calorimeter assembly, and the resulting temperature change is measured.

1. Calibration of the Calorimeter:

-

A known mass of a standard substance with a well-defined heat of combustion, typically benzoic acid, is combusted.[14][15]

-

The temperature increase (ΔT) of the calorimeter system (bomb, water, etc.) is recorded.

-

The heat capacity of the calorimeter (Cbomb) is calculated using the formula: Cbomb = (qcombustion / ΔT) where qcombustion is the total heat released by the standard sample.[15]

2. Sample Measurement:

-

A precisely weighed pellet of 4-Dibenzofurancarboxylic acid (approx. 0.5 - 1.0 g) is placed in the crucible inside the bomb.

-

A fuse wire is attached to the electrodes, touching the sample to ensure ignition.

-

The bomb is sealed and pressurized with pure oxygen to approximately 10-20 atm.[13]

-

The bomb is submerged in a known quantity of water in the insulated calorimeter vessel.

-

The initial temperature of the water is recorded once it stabilizes.

3. Combustion and Data Acquisition:

-

The sample is ignited by passing an electric current through the fuse wire.[13]

-

The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and begins to cool.

-

The final temperature is determined after correcting for heat exchange with the surroundings.

4. Calculation of Enthalpy of Combustion:

-

The total heat released (qtotal) is calculated: qtotal = Cbomb * ΔT

-

The heat of combustion of the sample (ΔHcomb) is then determined by accounting for the heat from the fuse wire and converting the value to a molar basis (kJ/mol).

The following diagram illustrates the general workflow for this experimental procedure.

Logical Relationships and Applications

4-Dibenzofurancarboxylic acid is primarily a synthetic intermediate. Its chemical properties are leveraged to build more complex molecules for specific high-value applications.

Conclusion

4-Dibenzofurancarboxylic acid is a valuable compound in synthetic chemistry. While comprehensive experimental data on its thermodynamic properties are currently sparse, its physical properties are documented, and its stability profile can be inferred from handling guidelines and the behavior of related compounds. The thermodynamic characteristics of the parent dibenzofuran molecule offer a solid foundation for theoretical estimations. The established experimental protocols, particularly bomb calorimetry, provide a clear pathway for the future determination of its enthalpy of formation and other key thermodynamic parameters, which will further support its application in the development of novel materials and therapeutics.

References

- 1. DIBENZOFURAN-4-CARBOXYLIC ACID CAS#: 2786-05-2 [m.chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 8. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]

- 9. Standard Enthalpy of Formation (M6Q8) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]

- 10. nepjol.info [nepjol.info]

- 11. Dibenzofuran | C12H8O | CID 568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Quantum Chemical Calculations for Dibenzofuran Derivatives: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), in the study of dibenzofuran (B1670420) derivatives. Dibenzofurans are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.[1] Computational methods offer a powerful approach to elucidate the electronic structure, reactivity, and potential biological interactions of these molecules, thereby accelerating the drug discovery and development process.

This guide details the theoretical background, common computational protocols, and interpretation of key quantum chemical descriptors. It also presents a comparative analysis of calculated electronic properties for a series of furan (B31954) derivatives to provide a predictive framework. Furthermore, it outlines molecular docking procedures and visualizes key signaling pathways implicated in the therapeutic action of dibenzofuran derivatives.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules.[2] Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the principle that the ground-state energy and all other ground-state properties of a system are a functional of the electron density. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for studying relatively large molecules like dibenzofuran derivatives.

A typical DFT calculation involves the selection of a functional and a basis set. The functional, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), approximates the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and correlation. The basis set, for example, 6-31G(d) or the more flexible 6-311++G(d,p), is a set of mathematical functions used to construct the molecular orbitals.

Key Quantum Chemical Descriptors

From a single DFT calculation, a wealth of information about the electronic structure and reactivity of a molecule can be obtained. Key descriptors relevant to drug design include:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO represents the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.[2]

-

Dipole Moment (µ): This descriptor quantifies the overall polarity of a molecule, which influences its solubility, membrane permeability, and interactions with polar biological targets.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions with biological macromolecules.

Data Presentation: Calculated Electronic Properties of Furan Derivatives

To illustrate the application of DFT in characterizing these compounds, the following table summarizes the calculated electronic properties for a series of benzofuran (B130515) derivatives. While not dibenzofurans, these closely related structures provide a valuable comparative framework. All calculations were performed at the B3LYP/6-311G(d,p) level of theory.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Dehydro-d-viniferin | -5.58 | -1.50 | 4.08 | 3.32 |

| Derivative 2 | -5.62 | -1.55 | 4.07 | 2.89 |

| Derivative 3 | -5.52 | -1.74 | 3.78 | 3.10 |

| Derivative 4 | -5.55 | -1.77 | 3.78 | 2.50 |

Data adapted from a DFT study on benzofuran-stilbene hybrid compounds.[3]

Experimental and Computational Protocols

Density Functional Theory (DFT) Calculations Workflow

A typical workflow for performing DFT calculations on a dibenzofuran derivative using the Gaussian software package is outlined below.[4][5][6][7]

Protocol Details:

-

Molecule Building and Initial Geometry: The 3D structure of the dibenzofuran derivative is first constructed using a molecular editor like GaussView.

-

Geometry Optimization: An initial geometry optimization is performed to find the most stable conformation of the molecule at a given level of theory (e.g., B3LYP/6-31G(d)).[6]

-

Frequency Analysis: A frequency calculation is then carried out on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

-

Single-Point Energy and Property Calculation: For more accurate electronic properties, a single-point energy calculation is often performed on the optimized geometry using a larger basis set (e.g., 6-311++G(d,p)).[8] From this calculation, properties like HOMO-LUMO energies and dipole moment are extracted.

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[9] This is crucial for understanding the mechanism of action of drug candidates. A general protocol using AutoDock Vina is described below.[1][10][11]

Protocol Details:

-

Receptor and Ligand Preparation: The 3D structures of the protein target (receptor) and the dibenzofuran derivative (ligand) are prepared. This involves removing water molecules, adding polar hydrogens, and assigning partial charges to the protein, and optimizing the ligand's geometry.

-

Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking simulation.

-

Docking with AutoDock Vina: The docking calculation is performed using AutoDock Vina, which will generate a set of possible binding poses for the ligand within the protein's active site.

-

Analysis of Docking Poses: The results are analyzed to identify the most favorable binding pose based on the predicted binding affinity (scoring function). The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are then visualized and analyzed.

Visualization of Signaling Pathways

The anticancer activity of many dibenzofuran and related benzofuran derivatives has been attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[12] Below are diagrams of two such pathways, the mTOR and Ras/Raf/MEK/ERK pathways, which are frequent targets in cancer therapy.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[13] Its signaling pathway is often hyperactivated in cancer.

Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[]

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful and versatile toolkit for the investigation of dibenzofuran derivatives in the context of drug discovery. By elucidating key electronic properties and enabling the prediction of molecular interactions through techniques like molecular docking, these computational methods offer invaluable insights that can guide the synthesis and optimization of novel therapeutic agents. The integration of these in silico approaches with experimental studies is poised to accelerate the development of new and effective drugs based on the dibenzofuran scaffold.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. jetir.org [jetir.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of 4-Dibenzofurancarboxylic Acid

This guide provides a detailed overview of the melting and boiling points of 4-Dibenzofurancarboxylic acid, intended for researchers, scientists, and professionals in drug development. It includes precise data, comprehensive experimental protocols for property determination, and a visualization of a relevant chemical synthesis workflow.

Physicochemical Data

The melting and boiling points of 4-Dibenzofurancarboxylic acid are critical parameters for its characterization, purification, and application in various scientific contexts.

| Property | Value |

| Melting Point | 211-215 °C[1][2][3][4] |

| Boiling Point | 425.7 °C at 760 mmHg[1] |

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental for the identification and purity assessment of chemical compounds.[5][6][7] The capillary method is a widely used and reliable technique for this purpose.[8]

1. Melting Point Determination using the Capillary Method

This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[5][8] Pure compounds typically exhibit a sharp melting point, while impurities can lead to a depressed and broader melting range.[5]

-

Apparatus:

-

Procedure:

-

Sample Preparation: Ensure the 4-Dibenzofurancarboxylic acid sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[8]

-

Capillary Tube Loading: Press the open end of the capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 1-2 mm high.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9]

-

Heating: Begin heating the block. A rapid heating rate can be used initially to approach the expected melting point. However, when the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure accurate measurement.[5][9]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[5]

-

Cooling: After the measurement is complete, turn off the heater and allow the apparatus to cool before performing another measurement.[5]

-

2. Boiling Point Determination using the Capillary Method (Siwoloboff Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid. For a high-melting-point solid like 4-Dibenzofurancarboxylic acid, this would be performed on a molten sample, though distillation is more common for boiling point determination of stable compounds.[11] The capillary method described here is a standard laboratory technique for liquids.

-

Apparatus:

-

Procedure:

-

Sample Preparation: Place a few milliliters of the liquid sample into the small test tube.[6]

-

Capillary Inversion: Place the capillary tube, with its sealed end up, into the liquid in the test tube.[11]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[13]

-

Heating: Immerse the assembly in a heating bath, such as a Thiele tube, ensuring the heat is distributed evenly.[13] Gently heat the side arm of the Thiele tube.[13]

-

Observation: As the liquid heats, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[13]

-

Recording the Boiling Point: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the substance.[13] Record this temperature. It is also important to record the atmospheric pressure as the boiling point is pressure-dependent.[11]

-

Synthesis Workflow Visualization

The following diagram illustrates a representative synthetic pathway for preparing a carboxylic acid derivative of dibenzofuran, showcasing a logical workflow from a precursor molecule.

Caption: Synthesis of 4-Dibenzofurancarboxylic acid.

References

- 1. echemi.com [echemi.com]

- 2. DIBENZOFURAN-4-CARBOXYLIC ACID CAS#: 2786-05-2 [m.chemicalbook.com]

- 3. Dibenzo[b,d]furan-4-carboxylic acid | CAS#:2786-05-2 | Chemsrc [chemsrc.com]

- 4. DIBENZOFURAN-4-CARBOXYLIC ACID | 2786-05-2 [chemicalbook.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. pennwest.edu [pennwest.edu]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the pKa of 4-Dibenzofurancarboxylic Acid

This guide provides a detailed analysis of the acidity constant (pKa) of 4-Dibenzofurancarboxylic acid, a key parameter for researchers, scientists, and professionals in drug development. Understanding the pKa is crucial for predicting the behavior of this molecule in various chemical and biological environments, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Physicochemical Properties of 4-Dibenzofurancarboxylic Acid